
1-(2-Cyanophenyl)piperidine-3-carboxylic acid
Vue d'ensemble
Description
1-(2-Cyanophenyl)piperidine-3-carboxylic acid, commonly referred to as CPPC, is an organic compound with the molecular formula C13H14N2O2 . It belongs to the class of piperidines and is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular weight of this compound is 230.26 g/mol. The compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carboxylic acid group and a cyanophenyl group .Applications De Recherche Scientifique
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives similar to "1-(2-Cyanophenyl)piperidine-3-carboxylic acid," play a significant role in biotechnological applications, particularly in the context of microbial fermentation processes. These compounds can act as inhibitors to microbial growth at concentrations below desired yields, affecting the production of biorenewable chemicals. Studies have explored the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, aiming to identify metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).
Synthesis of Bioactive 1-Indanones
Research on the synthesis of 1-indanones, utilizing carboxylic acids as starting materials, highlights the potential of carboxylic acid derivatives in developing compounds with a wide range of biological activities. These activities include antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. Such compounds are also explored for their roles in treating neurodegenerative diseases and as effective insecticides, fungicides, and herbicides (Turek et al., 2017).
Nucleophilic Aromatic Substitution Reactions
The interaction of piperidine with nitro-aromatic compounds, leading to various substituted benzene derivatives, represents a foundational chemical reaction that could have relevance to the synthesis and functionalization of compounds like "this compound". These reactions are integral to understanding the chemical properties and synthesis pathways of novel organic compounds, potentially influencing drug discovery and materials science (Pietra & Vitali, 1972).
Reactive Extraction of Carboxylic Acids
The study of reactive extraction of carboxylic acids using organic solvents and supercritical fluids offers insights into the separation processes relevant to industrial applications of carboxylic acid derivatives. This research underscores the importance of such compounds in chemical engineering and the development of environmentally friendly extraction technologies (Djas & Henczka, 2018).
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as ®-(-)-3-piperidinecarboxylic acid, have been reported to inhibit gaba (γ-aminobutyric acid) uptake .
Mode of Action
Based on the similar structure to ®-(-)-3-piperidinecarboxylic acid, it might inhibit the uptake of gaba, thereby increasing the concentration of gaba in the synaptic cleft .
Biochemical Pathways
If it acts similarly to ®-(-)-3-piperidinecarboxylic acid, it might affect the gabaergic system, which plays a crucial role in inhibitory neurotransmission .
Result of Action
If it acts similarly to ®-(-)-3-piperidinecarboxylic acid, it might increase the concentration of gaba in the synaptic cleft, leading to enhanced inhibitory neurotransmission .
Analyse Biochimique
Biochemical Properties
1-(2-Cyanophenyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with the human GABA transporter 1 (GAT1), exhibiting complementary interactions within the active binding pocket
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can permeate the blood-brain barrier and exhibit anticonvulsant activity without significantly altering cell viability . This indicates its potential use in neurological applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to inhibit or activate specific enzymes, leading to changes in gene expression. The compound’s interaction with the GABA transporter 1 (GAT1) is a key example of its molecular mechanism, where it binds within the active site and modulates neurotransmitter transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for sustained activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anticonvulsant activity, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in lysine metabolism and its conversion to pipecolic acid is of particular interest, as it serves as a precursor for several important microbial secondary metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its ability to permeate the blood-brain barrier highlights its potential for neurological applications . The compound’s localization and accumulation within specific tissues are crucial factors that determine its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action and potential therapeutic applications .
Propriétés
IUPAC Name |
1-(2-cyanophenyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-8-10-4-1-2-6-12(10)15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCRZOIVBBSRNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655713 | |
| Record name | 1-(2-Cyanophenyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942474-51-3 | |
| Record name | 1-(2-Cyanophenyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



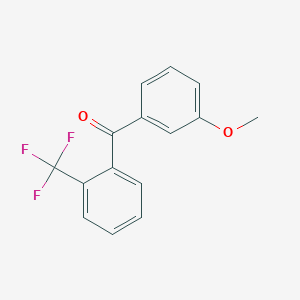
![13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide](/img/structure/B1452557.png)



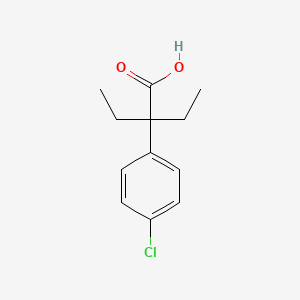

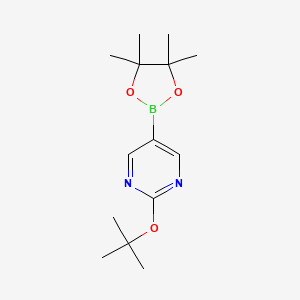
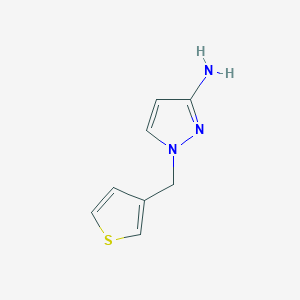
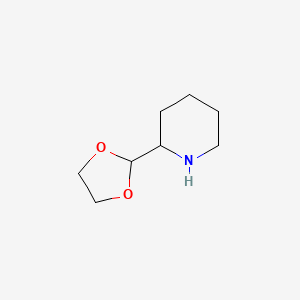
![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)
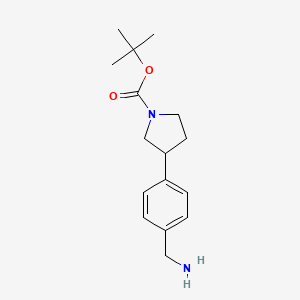
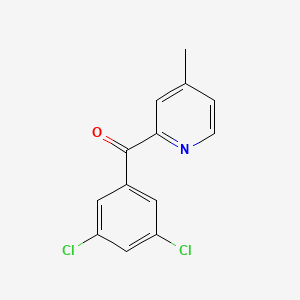
![1-Thia-4-azaspiro[4.4]nonane hydrochloride](/img/structure/B1452577.png)